(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
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Overview
Description
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[410]heptane is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[41One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of metal-free oxidative trifluoromethylation with reagents like CF3SO2Na has also been explored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups into the bicyclic framework .
Scientific Research Applications
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Difluoromethylated compounds: These compounds have two fluorine atoms instead of three, resulting in different chemical properties and applications.
Uniqueness
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
CEPLETWJBJZUIU-HSUXUTPPSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F |
Canonical SMILES |
C1CC2C(C2NC1)C(F)(F)F |
Origin of Product |
United States |
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